2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
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Overview
Description
2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound with a unique structure that includes a quinoxaline moiety, a thiazolidinone ring, and a benzoic acid group
Preparation Methods
The synthesis of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of quinoxaline derivatives with thiazolidinone intermediates under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and resulting in more complex structures.
Scientific Research Applications
2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: The compound’s properties may be explored for developing new materials with specific electronic or optical characteristics.
Chemical Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety may interact with nucleic acids or proteins, affecting their function. The thiazolidinone ring can participate in redox reactions, influencing cellular redox states. The benzoic acid group may facilitate binding to specific receptors or enzymes, modulating their activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid include:
2-hydroxybenzoic acid (salicylic acid): Known for its anti-inflammatory properties and use in acne treatment.
4-hydroxybenzoic acid: Used as a preservative in cosmetics and pharmaceuticals.
2,3-dihydroxybenzoic acid: Studied for its antioxidant properties.
3,4-dihydroxybenzoic acid (protocatechuic acid): Known for its anti-cancer and anti-inflammatory effects.
3,4,5-trihydroxybenzoic acid (gallic acid): Used for its antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in the simpler benzoic acid derivatives.
Biological Activity
2-Hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS Number: 951981-11-6) is a complex organic compound with significant potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H11N3O4S2, with a molecular weight of approximately 409.4 g/mol. The compound features a hydroxyl group, a quinoxaline moiety, and a thiazolidine ring, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₁N₃O₄S₂ |
Molecular Weight | 409.4 g/mol |
CAS Number | 951981-11-6 |
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
1. Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, in vitro assays revealed that the compound effectively reduced cell viability in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 to 1.2 µM .
2. COX Inhibition
The compound has been implicated in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory responses. In vitro studies suggest that it may act as a selective COX-II inhibitor, thus potentially providing anti-inflammatory effects .
3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis. Its interaction with quinoxaline derivatives suggests a role in disrupting cellular processes that lead to tumorigenesis.
Case Studies
Several studies have explored the efficacy of this compound in different contexts:
Case Study 1: Antileukemic Activity
In a study published in Cancer Letters, researchers treated MV4-11 cells with varying concentrations of the compound and observed significant reductions in cell proliferation and induction of apoptosis. The study concluded that this compound could be a promising candidate for further development as an antileukemic agent.
Case Study 2: Anti-inflammatory Properties
A comparative analysis was conducted on various COX inhibitors, including this compound, demonstrating its superior efficacy against COX-II compared to traditional NSAIDs like Celecoxib. The IC50 values were reported in the low micromolar range, indicating strong inhibitory potential .
Properties
Molecular Formula |
C19H11N3O4S2 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C19H11N3O4S2/c23-14-5-4-11(9-12(14)18(25)26)22-17(24)15(28-19(22)27)8-10-2-1-3-13-16(10)21-7-6-20-13/h1-9,23H,(H,25,26)/b15-8- |
InChI Key |
ZKVQQWHXTIGPPZ-NVNXTCNLSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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